Product packaging for Liarozole dihydrochloride(Cat. No.:)

Liarozole dihydrochloride

Cat. No.: B1191873
M. Wt: 381.69
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Contemporary Relevance in Scientific Inquiry

The development of Liarozole (B1683768) emerged from research into imidazole (B134444) derivatives with potential antitumoral properties. aacrjournals.org Initially identified for its ability to inhibit cytochrome P450 enzymes, its specific role as a retinoic acid metabolism-blocking agent (RAMBA) soon became a central focus of scientific investigation. ncats.iomdpi.com This discovery was pivotal, as it offered a novel approach to manipulate endogenous levels of all-trans-retinoic acid (ATRA), a key signaling molecule involved in regulating gene expression related to cell growth and differentiation. jefferson.edu

Historically, research has explored its potential in oncology, particularly for prostate and breast cancer, and in dermatology for treating disorders of keratinization like ichthyosis and psoriasis. ncats.iomdpi.comoup.comnih.gov While its clinical development has seen mixed results, with some trials being discontinued, Liarozole dihydrochloride (B599025) remains highly relevant in contemporary scientific inquiry. ncats.ionih.gov Researchers continue to utilize it as a chemical probe to dissect the complexities of the retinoic acid signaling pathway and to explore new therapeutic strategies for various diseases, including recent investigations into bladder cancer. plos.orgresearchgate.netjcancer.org

Core Chemical Classification and Structural Features Relevant to Research

Liarozole dihydrochloride is classified as an imidazole derivative. medchemexpress.com Its chemical structure is characterized by a central imidazole ring linked to a benzimidazole (B57391) moiety and a chlorophenyl group. medchemexpress.com This specific arrangement of aromatic and heterocyclic rings is crucial for its biological activity. The imidazole nitrogen atoms are key to its ability to coordinate with the heme iron of cytochrome P450 enzymes, thereby inhibiting their function. targetmol.com

The molecule's structure allows it to act as a potent inhibitor of CYP26 enzymes, a subfamily of cytochrome P450 responsible for the catabolism of ATRA. researchgate.netmedchemexpress.com By blocking the 4-hydroxylation of ATRA, Liarozole effectively increases the intracellular and plasma concentrations of this vital retinoid. jefferson.edumedchemexpress.com This targeted inhibition is a direct consequence of its distinct structural features, making it a selective tool for studying the downstream effects of elevated ATRA levels.

Interactive Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 1H-Benzimidazole, 6-[(3-chlorophenyl)-1H-imidazol-1-ylmethyl]-, hydrochloride (1:2) medchemexpress.com
Molecular Formula C17H15Cl3N4 medchemexpress.combiosynth.com
Molecular Weight 381.69 g/mol medchemexpress.combiosynth.com
Appearance White to off-white solid medchemexpress.com
CAS Number 1883548-96-6 medchemexpress.combiosynth.com
Chemical Classification Imidazole derivative medchemexpress.comtargetmol.com

Foundational Research Paradigms and Emerging Translational Possibilities

The foundational research paradigm for this compound revolves around its function as a RAMBA. ncats.io Early studies in cancer cell lines, such as MCF-7 (breast cancer), demonstrated that while Liarozole alone had minimal antiproliferative effects, it significantly enhanced the growth-inhibitory effects of ATRA. aacrjournals.orgnih.gov This synergistic action was attributed to the inhibition of ATRA metabolism, leading to higher effective concentrations of the retinoid within the cells. nih.gov Research in prostate cancer models, both androgen-dependent and -independent, also showed that Liarozole could reduce tumor growth, an effect linked to increased intratumoral retinoic acid levels. nih.govaacrjournals.org

In dermatology, research has focused on its retinoid-mimetic effects. oup.com Studies on ichthyosis, a group of genetic skin scaling disorders, have shown that oral administration of Liarozole can lead to clinical improvement, suggesting that modulating endogenous retinoic acid can be a viable therapeutic strategy. oup.comnih.govoup.com Similarly, its efficacy has been explored in psoriasis. nih.gov

Emerging translational possibilities continue to be an active area of investigation. Recent studies have explored the role of the retinoic acid pathway and its metabolizing enzymes, like CYP26B1, in the tumor microenvironment of bladder cancer. researchgate.netjcancer.org In these studies, Liarozole is used as a tool to inhibit CYP26B1, leading to suppressed tumor growth in preclinical models. researchgate.net This highlights its ongoing value in identifying and validating new therapeutic targets. Furthermore, its ability to potentiate the effects of other compounds, such as β-carotene, in cancer chemoprevention models opens up avenues for combination therapy research. oup.com

Interactive Table 2: Selected Research Findings on Liarozole's Mechanism and Effects

Research AreaModel SystemKey FindingReference(s)
Oncology (Breast Cancer) MCF-7 human breast cancer cellsLiarozole enhances the antiproliferative effects of all-trans-retinoic acid by inhibiting its metabolism. aacrjournals.orgnih.gov
Oncology (Prostate Cancer) Androgen-independent PC-3ML-B2 human prostatic carcinoma clone in SCID miceLiarozole reduced tumor growth and bone metastasis, and inhibited cell invasion. aacrjournals.org
Oncology (Prostate Cancer) Dunning rat prostate carcinoma modelsLiarozole reduced tumor growth in both androgen-dependent and -independent models. nih.gov
Dermatology (Ichthyosis) Patients with lamellar ichthyosisOral liarozole improved scaling and overall disease severity. nih.gov
Dermatology (Psoriasis) Patients with palmoplantar pustular psoriasisOral liarozole showed significant improvement in the Psoriasis Area and Severity Index. nih.gov
Cancer Chemoprevention 10T1/2 cell assayLiarozole potentiated the ability of retinoic acid and β-carotene to inhibit neoplastic transformation. oup.com
Oncology (Bladder Cancer) Subcutaneous xenograft mouse modelThis compound significantly inhibited the growth of bladder cancer xenografts. researchgate.net

Properties

Molecular Formula

C17H13ClN4.2HCl

Molecular Weight

381.69

Synonyms

Alternative Name: R-75251

Origin of Product

United States

Molecular Mechanisms of Action in Biological Systems

Retinoic Acid Metabolism Blocking Agent (RAMBA) Functionality

Liarozole (B1683768) is characterized as a Retinoic Acid Metabolism Blocking Agent (RAMBA). The core principle of RAMBAs is to increase the endogenous concentrations of all-trans-retinoic acid (ATRA) by preventing its metabolic breakdown. This is achieved by targeting the cytochrome P450 (CYP) enzymes responsible for ATRA catabolism. nih.govresearchgate.net By inhibiting these enzymes, Liarozole effectively elevates the intracellular levels of ATRA, thereby potentiating the signaling pathways of this vital retinoid. nih.govnih.gov This mechanism allows for the enhancement of natural retinoid activity within specific tissues.

Cytochrome P450 Enzyme Inhibition Profile

Liarozole exhibits a notable capacity to inhibit a range of cytochrome P450 enzymes, which are central to its function as a RAMBA and also contribute to its effects on steroidogenesis. nih.govadooq.com

The primary mechanism behind Liarozole's RAMBA activity is its inhibition of the cytochrome P450-dependent enzymes that metabolize ATRA. nih.gov Specifically, Liarozole targets and inhibits retinoic acid 4-hydroxylase, an activity primarily carried out by the CYP26 family of enzymes, particularly CYP26A1. researchgate.netnih.govjapsonline.com This enzyme is responsible for the 4-hydroxylation of ATRA, a key step in its inactivation and clearance. nih.govnih.gov Liarozole's inhibition of CYP26A1 is concentration-dependent and effectively blocks the metabolic inactivation of all-trans retinoic acid. nih.gov This targeted inhibition leads to an accumulation of ATRA in various tissues. nih.gov Research has demonstrated that Liarozole is a potent inhibitor of CYP26, with reported IC50 values in the low micromolar range. researchgate.net

Inhibitory Potency of Liarozole on CYP26
Enzyme TargetReported IC50 ValueReference
CYP262.2-6.0 μM researchgate.net

In addition to its effects on retinoid metabolism, Liarozole is a potent inhibitor of aromatase (CYP19). nih.govjapsonline.com Aromatase is the key enzyme responsible for the biosynthesis of estrogens by catalyzing the conversion of androgens. scbt.com The inhibitory action of Liarozole on CYP19 leads to a reduction in estrogen synthesis. nih.govadooq.com Its structural characteristics facilitate a specific binding interaction with the aromatase enzyme, which alters the enzyme's conformation and reduces its catalytic efficiency. scbt.com Kinetic studies suggest that Liarozole exhibits a non-competitive inhibition pattern with respect to aromatase activity. scbt.com

Liarozole also modulates the synthesis of androgens by inhibiting Cytochrome P450 17A1 (CYP17A1). nih.govadooq.com This enzyme possesses dual functionality, acting as both a 17α-hydroxylase and a 17,20-lyase. wikipedia.orgnih.gov Both activities are crucial for the production of androgens and, subsequently, estrogens. wikipedia.orgnih.gov Liarozole specifically inhibits the 17,20-lyase activity of CYP17A1, which is the rate-limiting step in the conversion of 17-hydroxysteroids to 19-carbon androgens like dehydroepiandrosterone (B1670201) (DHEA). nih.govresearchgate.net This inhibition of testicular androgen synthesis can lead to a decrease in testosterone (B1683101) levels following initial administration. nih.gov

Liarozole's inhibitory profile extends to other cytochrome P450 isoforms. Notably, it has been identified as an effective inhibitor of CYP2S1, an enzyme whose expression is elevated in several types of epithelial cancers. japsonline.comjapsonline.com Studies using microsomes overexpressing CYP2S1 have shown that Liarozole significantly reduces the enzyme's metabolic activity. japsonline.comresearchgate.net While specific data on the direct inhibition of CYP11B1 by Liarozole is less detailed in the provided context, its broad action on steroidogenic P450 enzymes suggests potential interactions. CYP11B1 is critical for cortisol production, and inhibitors of this enzyme are of significant clinical interest. nih.gov

Regulation of Endogenous All-Trans-Retinoic Acid (ATRA) Levels

The direct consequence of Liarozole's inhibition of CYP26 enzymes is the elevation of endogenous all-trans-retinoic acid (ATRA) levels in both skin and plasma. nih.govnih.gov By blocking the primary catabolic pathway, Liarozole causes ATRA to accumulate in tissues where the enzyme is active. nih.govnih.gov For instance, in human skin treated with Liarozole, ATRA levels were found to increase significantly. One study reported that retinoic acid levels in Liarozole-treated skin rose to 19 ± 5 ng/g wet weight at 18 hours, compared to undetectable levels in vehicle-treated skin. nih.gov This retinoid-sparing effect underpins the retinoid-mimetic properties observed in various biological systems. nih.gov The ability of Liarozole to augment ATRA levels has been shown to amplify the biological responses typically associated with higher doses of retinoids. nih.gov

Effect of Liarozole on Retinoic Acid Levels in Human Skin
Treatment GroupTime PointRetinoic Acid Level (ng/g wet wt)Reference
3% Liarozole18 hours19 ± 5 nih.gov
3% Liarozole48 hours6 ± 2 nih.gov
Vehicle18-48 hoursNot Detectable nih.gov

Downstream Modulation of Retinoic Acid Receptor (RAR) Signaling

Liarozole dihydrochloride (B599025) indirectly modulates the signaling pathways of Retinoic Acid Receptors (RARs) by increasing the endogenous levels of their natural ligand, all-trans-retinoic acid (RA). The primary mechanism of Liarozole is the inhibition of cytochrome P450 enzymes, specifically those responsible for the catabolism of RA. nih.govrndsystems.comtocris.combio-techne.com By blocking the metabolic breakdown of RA, Liarozole leads to an accumulation of this retinoid in tissues and plasma. nih.gov

This elevation of RA concentrations enhances the activation of RARs, which are ligand-dependent transcription factors. Upon binding RA, RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction initiates the transcription of genes involved in cellular differentiation and proliferation. Consequently, the effects of Liarozole are described as "retinoid-mimetic," as it potentiates the physiological effects of endogenous RA. nih.gov For instance, in human skin, Liarozole has been shown to amplify the biological responses to RA, leading to outcomes characteristic of applying a higher dose of the retinoid. nih.gov This downstream modulation of RAR signaling is central to the biological activity of Liarozole.

Biochemical Kinetics of Enzyme Inhibition

The inhibitory effect of Liarozole dihydrochloride on retinoic acid metabolism is quantifiable through its biochemical kinetics. As an inhibitor of cytochrome P450 enzymes, its potency and binding characteristics have been the subject of investigation.

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. For Liarozole, IC50 values have been determined in relation to its inhibitory effect on the metabolism of all-trans-retinoic acid. In in vitro studies using hamster liver microsomes, Liarozole was found to suppress the conversion of RA to more polar metabolites with an IC50 value of 2.2 µM. nih.gov Another study identified an IC50 value of 7 µM for the inhibition of cytochrome P450 (CYP26)-dependent 4-hydroxylation of RA. medchemexpress.com

Enzyme SystemIC50 Value (µM)Reference
P-450-mediated RA metabolism (hamster liver microsomes)2.2 nih.gov
CYP26-dependent 4-hydroxylation of RA7 medchemexpress.com

Liarozole is an imidazole-containing compound, a structural feature common to many inhibitors of cytochrome P450 enzymes. nih.gov Its mechanism of action involves binding to the active site of these enzymes, thereby preventing the substrate, all-trans-retinoic acid, from being metabolized. The imidazole (B134444) moiety is crucial for this interaction, as the nitrogen atoms in the imidazole ring can coordinate with the heme iron atom in the active site of cytochrome P450 enzymes. This coordination competitively inhibits the enzyme's ability to bind and oxidize its natural substrate. Liarozole's inhibitory activity is directed towards several cytochrome P450 enzymes, including aromatase (CYP19) and, most notably for its primary effect, retinoic acid 4-hydroxylase (a member of the CYP26 family). rndsystems.comtocris.combio-techne.com This targeted inhibition of RA-metabolizing enzymes underlies its function as a retinoic acid metabolism blocking agent (RAMBA). rndsystems.comtocris.combio-techne.com

Cellular and Subcellular Research Investigations

Effects on Cellular Proliferation and Differentiation Pathways

Liarozole's ability to modulate cellular proliferation and differentiation is intrinsically linked to its potentiation of retinoic acid signaling. This effect has been observed across diverse cell types, revealing its potential to influence cell fate in both cancerous and normal tissues.

In the context of malignant cell lines, liarozole (B1683768) often exhibits a synergistic relationship with retinoic acid, enhancing its anti-cancer effects.

In human breast carcinoma MCF-7 cells, liarozole on its own shows modest antiproliferative activity, with a 10 µM concentration inhibiting cell growth by approximately 35% after nine days of exposure nih.gov. However, its more significant role is as a potentiator of ATRA. The combination of liarozole and ATRA results in a greater antiproliferative effect than that achieved by a higher concentration of ATRA alone nih.gov. This synergy extends to the induction of cellular differentiation. While liarozole alone has no effect on the organization of cytokeratins or cellular junctions in MCF-7 cells, it significantly potentiates ATRA-induced changes, including the reorganization of actin stress fibers and an increase in E-cadherin staining at cell-cell contact sites, which are hallmarks of a more differentiated phenotype nih.gov.

Studies on human colon carcinoma cell lines, specifically HT29 and SW480, have demonstrated that liarozole can directly inhibit cell proliferation in a dose-dependent manner. Beyond general proliferation, it has been shown to decrease the formation of tumor spheres and reduce the population of aldehyde dehydrogenase (ALDH) positive cancer stem cells, suggesting an impact on the self-renewal capacity of cancer-initiating cells researchgate.net.

Research in DU145 human prostate cancer cells further supports the cooperative action of liarozole and retinoids. While liarozole by itself has a modest effect on cell growth, it significantly amplifies the pro-apoptotic actions of ATRA. This enhancement of apoptosis is associated with the inhibition of the cell survival factor Bcl-2 nih.gov.

Cell LineCancer TypeKey Findings
MCF-7 Breast CarcinomaModest standalone antiproliferative effect; significantly potentiates ATRA-induced growth inhibition and differentiation nih.govnih.gov.
HT29 Colon CarcinomaDose-dependent inhibition of cell proliferation; decreases tumor sphere formation and the ALDH+ cancer stem cell population researchgate.net.
SW480 Colon CarcinomaDose-dependent inhibition of cell proliferation; decreases tumor sphere formation and the ALDH+ cancer stem cell population researchgate.net.
DU145 Prostate CarcinomaAmplifies ATRA-induced apoptosis; associated with inhibition of the anti-apoptotic protein Bcl-2 nih.gov.

Liarozole's influence extends to non-malignant cells, where it modulates key differentiation pathways, largely by amplifying the effects of endogenous retinoic acid.

In the context of skeletal development, liarozole has been shown to impact chondrogenesis, the process of cartilage formation. In mouse limb bud cell cultures, liarozole markedly increases the potency of ATRA to inhibit chondrogenesis. The addition of liarozole can make ATRA approximately 14-fold more potent in its inhibitory effect on cartilage differentiation, highlighting the critical role of ATRA catabolism in regulating this developmental process.

Liarozole's effect on epidermal keratinization has been investigated in the context of lamellar ichthyosis, a genetic disorder of keratinization. Treatment with liarozole in patients led to molecular changes consistent with increased retinoid stimulation in the epidermis. Specifically, a significant decrease in the mRNA expression of keratin (B1170402) 2 (KRT2) and tumor necrosis factor-alpha (TNF-α) was observed, alongside a trend toward increased expression of keratin 4 (KRT4) and CYP26A1 medicaljournals.se. These findings suggest that by elevating local ATRA levels, liarozole helps modulate the expression of retinoid-regulated genes, thereby exerting a therapeutic effect on the abnormal keratinization process medicaljournals.se.

Regulation of Extracellular Matrix Dynamics and Composition

Liarozole has demonstrated significant effects on the extracellular matrix (ECM), particularly in the context of fibrotic diseases. Its mechanism involves the inhibition of excessive ECM deposition, often through interference with key signaling pathways that drive fibrosis.

Uterine leiomyomas, or fibroids, are benign tumors characterized by excessive deposition of ECM. Research using immortalized human leiomyoma cells has shown that liarozole can inhibit the production of ECM proteins at pharmacologic concentrations. It causes a dose-dependent decrease in the messenger RNA (mRNA) expression of several key ECM components, including COL1A1 (Collagen Type I Alpha 1 Chain), versican, and fibronectin. This anti-fibrotic effect suggests that retinoic acid metabolic blocking agents could be a potential therapeutic strategy for human leiomyomas.

The transforming growth factor-beta (TGF-β) signaling pathway is a central driver of fibrosis in many tissues nih.govpliantrx.com. Studies have established a direct link between liarozole and the modulation of this pathway. In three-dimensional leiomyoma culture systems, treatment with liarozole was found to decrease both the gene and protein expression of TGF-β3. Consequently, the expression of TGF-β3-mediated ECM components, such as COL1A1, fibronectin, and versican, was also reduced.

The canonical TGF-β pathway involves the phosphorylation of intracellular Smad proteins (Smad2 and Smad3), which then translocate to the nucleus to regulate the transcription of target genes, including those for ECM proteins mdpi.com. While direct studies on liarozole's effect on Smad phosphorylation are limited, its mechanism of action provides a clear rationale. Liarozole increases endogenous ATRA levels, and separate research has shown that ATRA can inhibit TGF-β1-induced phosphorylation of Smad2/3. Therefore, it is understood that liarozole exerts its inhibitory effect on the TGF-β pathway by elevating intracellular ATRA, which in turn dampens the Smad signaling cascade, leading to reduced ECM production.

Gene Expression and Protein Modulation Studies

Liarozole's primary effect of increasing intracellular retinoic acid leads to widespread changes in the expression of ATRA-responsive genes and their corresponding proteins. These modulations are the molecular basis for the physiological effects observed in various cell models.

In uterine leiomyoma cells, liarozole treatment leads to a down-regulation of mRNA and protein levels for crucial ECM components. This includes a decrease in the expression of COL1A1 , versican , and fibronectin .

In the epidermis of patients with lamellar ichthyosis, liarozole treatment alters the expression of genes involved in keratinization. This includes a significant decrease in mRNA expression of KRT2 and the inflammatory marker TNF-α , with a trend towards increased expression of KRT4 and the retinoic acid-metabolizing enzyme CYP26A1 medicaljournals.se.

In cancer cell lines, liarozole modulates genes related to cell survival and differentiation. In prostate cancer cells, it contributes to the inhibition of the anti-apoptotic protein Bcl-2 nih.gov. In breast cancer cells, it enhances ATRA's ability to remodel the cytoskeleton, affecting proteins such as actin and various cytokeratins , and increases the cell-adhesion protein E-cadherin at cellular junctions nih.gov.

Cellular ContextGene/Protein ModulatedEffect of Liarozole
Uterine Leiomyoma COL1A1, Versican, FibronectinDecreased mRNA and protein expression
TGF-β3Decreased gene and protein expression
Epidermis (Lamellar Ichthyosis) KRT2, TNF-αDecreased mRNA expression medicaljournals.se.
KRT4, CYP26A1Trend towards increased mRNA expression medicaljournals.se.
Prostate Cancer (DU145) Bcl-2Inhibition of protein expression (in synergy with ATRA) nih.gov.
Breast Cancer (MCF-7) E-cadherinIncreased staining at cell-cell contacts (in synergy with ATRA) nih.gov.
Cytokeratins 8, 18, 19; ActinPotentiates ATRA-induced reorganization nih.gov.

Impact on Keratin Protein Synthesis and Polypeptide Expression

Liarozole's effects on keratin protein synthesis are linked to its ability to increase endogenous levels of all-trans-retinoic acid (ATRA). Research has shown that liarozole can mimic the effects of retinoids on epithelial differentiation by altering the expression of specific keratin polypeptides.

In a study involving ovariectomized rats, liarozole treatment was found to inhibit the synthesis of high molecular weight keratin proteins (57-60 kDa) in the vaginal epithelium. nih.gov Concurrently, it enhanced the expression of lower molecular weight keratin polypeptides (45 to 47 kDa). nih.gov This shift in keratin profiles is a characteristic effect of retinoids on epithelial tissues.

Table 1: Effect of Liarozole on Keratin Protein and Polypeptide Expression

Tissue/Cell TypeFindingReference
Rat Vaginal EpitheliumInhibition of high molecular weight keratin proteins (57-60 kDa) synthesis. nih.gov
Rat Vaginal EpitheliumEnhanced expression of lower molecular weight keratin polypeptides (45-47 kDa). nih.gov
Dunning AT-6sq Rat Prostate CarcinomaOverall decrease in cytokeratin content. nih.gov
Dunning AT-6sq Rat Prostate CarcinomaNo decrease observed in Cytokeratin 8 (CK 8) expression. nih.gov
Dunning AT-6sq Rat Prostate CarcinomaPresence of Cytokeratins 8, 10, 13, 14, 18, and 19. nih.gov

Influence on Specific Cellular Markers (e.g., ALDH+ Cancer Stem Cells)

A significant area of research has been the effect of liarozole on cancer stem cells (CSCs), which are characterized by the expression of specific cellular markers such as aldehyde dehydrogenase (ALDH). High ALDH activity is a hallmark of CSCs in various cancers, including colorectal cancer. nih.gov

Studies on the human colon cancer cell lines HT29 and SW480 have shown that liarozole dihydrochloride (B599025) can reduce the population of ALDH+ cancer stem cells. nih.gov In a dose-dependent manner, liarozole treatment led to a significant decrease in the percentage of ALDH+ cells in the SW480 cell line. nih.gov A similar decreasing trend was observed in the HT29 cell line. nih.gov The reduction in the ALDH+ CSC population is a key finding, as these cells are thought to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.gov The mechanism behind this effect is linked to liarozole's inhibition of CYP26A1, an enzyme that metabolizes ATRA, thereby increasing intracellular ATRA levels and promoting differentiation of cancer stem cells. nih.govnih.gov

In addition to its impact on ALDH+ cells, research has explored liarozole's effect on other cellular markers. In a clinical trial involving patients with advanced malignancies, treatment with liarozole showed a trend toward the elevation of retinoic acid receptor-beta (RAR-β) levels in the oral mucosa. nih.gov RAR-β is often down-regulated in head and neck cancer, and its restoration is a therapeutic goal. nih.gov

Table 2: Influence of Liarozole Dihydrochloride on ALDH+ Cancer Stem Cells

Cell LineTreatmentEffect on ALDH+ Cell PopulationReference
SW480High dose this compoundSignificant decrease nih.gov
HT29High dose this compoundDecreasing trend nih.gov

Preclinical Pharmacological Research in Model Organisms

Antineoplastic Activity in Animal Models

The anticancer properties of liarozole (B1683768) have been evaluated in a range of preclinical animal models, demonstrating its efficacy in inhibiting tumor growth and progression across different cancer types, particularly in prostate and breast carcinomas.

Liarozole has shown significant antitumoral effects in preclinical models of prostate cancer, proving effective against both hormone-sensitive (androgen-dependent) and hormone-refractory (androgen-independent) tumors. Studies utilizing the Dunning rat model of prostate adenocarcinoma have been particularly informative.

In these models, liarozole administration led to a marked reduction in tumor growth. For instance, research demonstrated that liarozole could inhibit the growth of the slow-growing, well-differentiated, androgen-dependent Dunning-H tumor. core.ac.uk It was also as effective as castration in reducing the tumor volume of the androgen-dependent, poorly differentiated Dunning R3327-G tumor. core.ac.uk

Crucially, liarozole's efficacy extends to androgen-independent models, which represent a more advanced and difficult-to-treat stage of prostate cancer. It significantly reduced tumor growth in the moderately differentiated PIF-1 and the anaplastic AT-6 androgen-independent Dunning sublines. core.ac.uk Further studies confirmed its activity in reducing tumor size in both androgen-dependent Dunning-G and androgen-independent Dunning MatLu rat prostate carcinoma models. nih.gov This broad efficacy suggests that liarozole's mechanism of action is not solely reliant on androgen deprivation. core.ac.uk

Additionally, in a human prostate carcinoma model, liarozole fumarate (B1241708) was shown to reduce subcutaneous and bone metastasis tumor growth by the androgen-independent PC-3ML-B2 clone in SCID mice. amegroups.org

Prostate Cancer ModelAndrogen StatusKey FindingsReference
Dunning R3327-HAndrogen-DependentInhibited growth of this well-differentiated tumor. core.ac.uk
Dunning R3327-GAndrogen-DependentAs effective as castration in reducing tumor volume. core.ac.uknih.gov
Dunning PIF-1Androgen-IndependentSignificantly reduced growth of this moderately differentiated tumor. core.ac.uk
Dunning AT-6Androgen-IndependentSignificantly reduced growth of this anaplastic tumor. core.ac.uk
Dunning MatLuAndrogen-IndependentReduced tumor growth. nih.gov
PC-3ML-B2 Xenograft (SCID mice)Androgen-IndependentReduced subcutaneous tumor growth and bone metastasis. amegroups.org

The therapeutic potential of liarozole has also been explored in other preclinical cancer models, most notably breast cancer. In the N-methyl-N-nitrosourea (MNU)-induced rat mammary tumor model, which represents estrogen receptor (ER)-positive breast cancer, liarozole demonstrated a marked anti-tumor effect on its own, effectively slowing the growth of established tumors.

While in vitro studies showed that liarozole alone had only a modest inhibitory effect on the proliferation of MCF-7 human breast cancer cells, it significantly enhanced the antiproliferative action of all-trans-retinoic acid. nih.gov This enhancement is attributed to liarozole's ability to inhibit the metabolism of retinoic acid within the cancer cells. nih.gov

As of the current body of preclinical research, specific studies investigating the efficacy of liarozole in animal models of pancreatic cancer are not widely available in published literature.

Cancer ModelModel TypeKey FindingsReference
Breast CancerMNU-induced rat mammary carcinoma (ER-positive)Demonstrated a marked anti-tumor effect and slowed tumor growth when administered alone.
Breast CancerMCF-7 human breast cancer cells (in vitro)Modestly inhibited cell growth alone but greatly enhanced the antiproliferative effects of all-trans-retinoic acid. nih.gov
Pancreatic CancerN/APreclinical studies in relevant animal models are not readily available in the literature.

A critical aspect of liarozole's antineoplastic activity is its ability to interfere with the processes of tumor invasion and metastasis. Research has shown that liarozole can inhibit key enzymes involved in the degradation of the extracellular matrix, which is a crucial step for cancer cell dissemination.

In studies using the androgen-independent PC-3ML-B2 human prostatic carcinoma clone, liarozole was found to inhibit the secretion of type IV collagenase. amegroups.org This enzyme is instrumental in breaking down type IV collagen, a major component of basement membranes, thereby facilitating tumor cell invasion. The drug was also shown to inhibit cell invasion of Matrigel in Boyden chamber chemotactic assays. amegroups.org Furthermore, the inhibition of type IV collagenase production by liarozole was also observed in vivo in established subcutaneous tumors. amegroups.org

In addition to its anti-invasive properties, liarozole contributes to the inhibition of tumor growth by promoting apoptosis (programmed cell death). In human DU145 prostate cancer cells, liarozole was found to significantly amplify the pro-apoptotic actions of retinoids. This action was associated with the inhibition of the cell survival factor bcl-2, further tipping the balance towards cell death and away from proliferation.

Dermatological Research Applications in Preclinical Systems

Liarozole's mechanism of action, primarily the inhibition of retinoic acid metabolism, has made it a compound of interest for dermatological conditions. Preclinical research has focused on its ability to mimic the effects of retinoids, which are known to play a vital role in the regulation of epidermal cell growth and differentiation.

Liarozole exhibits retinoid-sparing and retinoid-mimetic effects in vivo. nih.gov By blocking the cytochrome P-450-dependent breakdown of endogenous all-trans-retinoic acid (RA), liarozole elevates the local concentration of this active retinoid in tissues. cancernetwork.com This was demonstrated in rats, where oral administration of liarozole enhanced plasma levels of RA from undetectable values to measurable concentrations. cancernetwork.com

This elevation of endogenous RA translates into observable biological effects that mimic the application of exogenous retinoids. A key demonstration of this is liarozole's antikeratinizing activity. In a model using ovariectomized rats, estrogenic stimulation induces vaginal keratinization. Subchronic administration of liarozole reversed this keratinization, an effect and potency comparable to that of RA itself. cancernetwork.com These findings indicate that by preserving endogenous RA, liarozole can produce similar morphological and biochemical effects on epithelial differentiation as direct retinoid treatment. cancernetwork.com

Liarozole's influence on epidermal morphology and differentiation has been substantiated in various preclinical models. Its retinoid-mimetic effects extend to the molecular level of epithelial differentiation. In the rat vaginal epithelium model, liarozole, much like RA, was shown to inhibit the synthesis of high molecular weight (57-60 kDa) keratin (B1170402) proteins while enhancing the expression of 45 to 47 kDa keratin polypeptides. cancernetwork.com This modulation of keratin expression is a hallmark of retinoid activity and reflects a shift in the differentiation state of the epithelium.

In a mouse skin model, liarozole was found to inhibit tumor promotion elicited by phorbol (B1677699) esters. nih.gov This model involves significant changes in epidermal morphology, including hyperplasia and inflammation, suggesting that liarozole can modulate these pathological epidermal responses.

While liarozole alone may not function as a potent retinoid in vivo at certain doses, it can significantly amplify the response of skin to low doses of retinoids. nih.gov In studies on human skin, the combination of liarozole with a low dose of all-trans-retinoic acid or all-trans-retinol resulted in increased epidermal thickness (hyperplasia), a response characteristic of a higher dose of the retinoid. nih.gov

Investigations into Prodrug Metabolism and Drug-Drug Interactions

Liarozole dihydrochloride (B599025) is an imidazole-containing compound known to inhibit cytochrome P450 (CYP) enzymes. nih.gov This inhibitory action is a key facet of its pharmacological profile, extending to potential drug-drug interactions by affecting the metabolic activation of prodrugs that are substrates for these enzymes. A significant example of this interaction is observed with the anticancer prodrug AQ4N (banoxantrone).

AQ4N is a bioreductive agent that requires bioactivation to its cytotoxic form, AQ4. This conversion is mediated by CYP enzymes, particularly under hypoxic conditions often found in solid tumors. japsonline.com The active metabolite, AQ4, then exerts its antineoplastic effects. However, the co-administration of a CYP inhibitor like liarozole can impede this critical activation step.

Preclinical research has demonstrated that liarozole effectively inhibits the CYP-mediated metabolism of AQ4N. japsonline.com Studies have identified CYP2S1, a CYP enzyme often elevated in epithelial-derived cancers, as playing an important role in the metabolism of AQ4N to AQ4 under anoxic conditions. japsonline.comjapsonline.com Liarozole has been shown to act as a potent inhibitor of CYP2S1, thereby decreasing the conversion of AQ4N to its active metabolites, AQ4 and AQ4M. japsonline.comjapsonline.com

In vitro experiments using microsomes overexpressing CYP2S1 have confirmed this inhibitory effect. When these microsomes were treated with liarozole, the metabolism of AQ4N was significantly reduced, as evidenced by a decreased turnover of the prodrug to its active forms compared to untreated control samples. japsonline.com This finding underscores the potential for clinically significant drug-drug interactions. The inhibition of a prodrug's bioactivation can lead to reduced pharmacological efficacy, a critical consideration in therapeutic settings. nih.gov

The mechanism of inhibition is attributed to liarozole's imidazole (B134444) structure, which allows it to interfere with the function of heme-containing CYP enzymes. japsonline.comnih.gov This interaction prevents the binding of substrates like AQ4N to the enzyme's active site, thus blocking their metabolism. japsonline.com

CompoundInteracting EnzymeEffectSubstrate (Prodrug)Consequence of Interaction
LiarozoleCytochrome P450 (CYP2S1)InhibitionAQ4NDecreased bioactivation to active metabolites (AQ4, AQ4M) japsonline.comjapsonline.com

Advanced Research Methodologies and Analog Development

Comprehensive In Vitro and Ex Vivo Experimental Systems

In vitro and ex vivo models are fundamental in characterizing the biological activity of Liarozole (B1683768) dihydrochloride (B599025), providing controlled environments to study its effects at the subcellular, cellular, and tissue levels.

Microsomal and cellular homogenate assays are pivotal for directly assessing the enzymatic inhibition properties of Liarozole dihydrochloride. A key target of liarozole is the cytochrome P450 enzyme system, specifically the CYP26 family responsible for the 4-hydroxylation of retinoic acid. rndsystems.commedchemexpress.com

Researchers have utilized hamster liver microsomes as an in vitro system to study this inhibition. In these experiments, liarozole demonstrated a potent, dose-dependent suppression of the P450-mediated conversion of all-trans-retinoic acid (tRA) into its more polar metabolites. nih.gov Such assays are critical for determining the inhibitory concentration (IC50) of the compound, a key parameter in its biochemical characterization. medchemexpress.com For instance, liarozole was found to inhibit the CYP26-dependent 4-hydroxylation of RA with an IC50 of 7 μM. medchemexpress.com These cell-free systems allow for the precise study of enzyme kinetics and inhibition without the complexities of whole-cell systems.

Table 1: Inhibitory Effect of Liarozole on Retinoic Acid Metabolism in Hamster Liver Microsomes

CompoundConcentration (µM)Effect on Retinoic Acid Metabolism
Liarozole2.2IC50 for suppression of P-450-mediated conversion nih.gov
Liarozole7.0IC50 for inhibition of CYP26-dependent 4-hydroxylation medchemexpress.com

While traditional two-dimensional (2D) cell cultures have been used to assess the effects of liarozole on cell proliferation in lines such as MCF-7, DU145, and LNCaP, advanced cell culture models offer environments that more closely mimic in vivo tissue architecture and physiology. nih.govnih.gov Three-dimensional (3D) cultures, such as spheroids and organoids, establish cell-cell and cell-matrix interactions that are absent in monolayer cultures, providing a more accurate prediction of compound efficacy. frontiersin.orgmdpi.com

For example, studies using mouse limb bud micromass cultures, a form of high-density 3D culture, have been instrumental in evaluating the impact of liarozole on chondrogenesis. In one study, liarozole markedly increased the toxicity of tRA, reducing its IC50 for the inhibition of chondrogenesis from 140 nM to 9.8 nM. nih.gov This demonstrates that by inhibiting tRA metabolism, even by a small amount, liarozole can significantly prolong the half-life and enhance the biological activity of endogenous retinoic acid during critical developmental periods. nih.gov

Co-culture systems, which involve culturing two or more different cell types together, are valuable for studying the complex interactions within a tissue microenvironment, such as the interplay between tumor cells and stromal cells. nih.govnih.govresearchgate.net The application of these models allows for a more comprehensive understanding of how liarozole's modulation of retinoic acid levels affects intercellular signaling and tissue-level responses.

Organ culture and ex vivo models bridge the gap between in vitro cell cultures and in vivo studies by maintaining the 3D structure and cellular heterogeneity of a tissue. nih.govaugenklinik-bern.ch These systems are particularly useful for investigating the effects of compounds on complex biological processes within an intact tissue environment.

The retina is an ideal organ for such studies, and ex vivo retinal cultures allow for the assessment of cellular processes and the testing of therapeutic agents in a controlled setting. mdpi.comresearchgate.net A key area of research related to liarozole's mechanism of action is the role of retinoic acid in tissue regeneration. The regulation of retinoic acid by CYP26 is a critical factor in vertebrate lens regeneration, a process studied in models like the Xenopus (frog) embryo. rndsystems.com The use of whole-eye or lens culture systems allows researchers to study the effects of liarozole on the spatial and temporal regulation of retinoic acid signaling during regenerative processes. By inhibiting CYP26, liarozole can alter the endogenous retinoic acid gradients that are essential for proper tissue patterning and differentiation.

Analytical Techniques for Biochemical Characterization

A suite of powerful analytical techniques is required to quantify liarozole, its metabolites, and the downstream biochemical changes it induces.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the study of this compound. It is the standard method for determining the purity of the compound, with research-grade liarozole typically specified at ≥98% purity as measured by HPLC. bio-techne.comsigmaaldrich.com

Beyond purity assessment, HPLC is crucial for pharmacokinetic and metabolic studies. It is used to quantify the concentration of liarozole and its metabolites in biological samples such as plasma and tissue extracts. nih.govnih.govmdpi.com For instance, HPLC analysis has been used to demonstrate that oral administration of liarozole to rats leads to a dose-dependent increase in the plasma levels of endogenous retinoic acid. nih.gov This quantitative analysis provides direct evidence of liarozole's mechanism of action in vivo. The technique is sensitive enough to measure the low nanogram-per-milliliter concentrations typical of retinoic acid in plasma. nih.gov

Table 2: Effect of Liarozole on Rat Plasma Retinoic Acid Levels Measured by HPLC

Liarozole Oral Dose (mg/kg)Mean Plasma Retinoic Acid Level (ng/ml)
0 (Control)< 0.5 nih.gov
51.4 +/- 0.1 nih.gov
202.9 +/- 0.1 nih.gov

To understand the functional consequences of increased retinoic acid levels induced by liarozole, researchers employ a variety of analytical techniques to examine changes in protein expression.

One-dimensional electrophoresis, followed by immunoblotting (also known as Western Blot), has been used to investigate liarozole's retinoid-mimetic effects on protein expression in rat vaginal epithelium. nih.gov In these studies, tissue extracts from liarozole-treated and control animals were separated by size using gel electrophoresis. Specific proteins were then identified using antibodies. This approach revealed that liarozole, similar to retinoic acid, inhibits the synthesis of high molecular weight keratin (B1170402) proteins (57-60 kDa) while enhancing the expression of lower molecular weight keratin polypeptides (45 to 47 kDa). nih.gov These findings provide a biochemical basis for the observed morphological changes in the tissue and confirm that liarozole's effects are mediated through the modulation of retinoid-responsive gene expression.

Molecular Biology and Genetic Approaches

Molecular and genetic research techniques are fundamental to validating the therapeutic targets of Liarozole and understanding its influence on cellular signaling pathways. These methods provide insights into how Liarozole modulates gene expression at the transcriptional level.

Gene Silencing and Overexpression Techniques for Target Validation

The primary molecular target of Liarozole is the cytochrome P450 enzyme, CYP26, which is responsible for the catabolism of all-trans retinoic acid (atRA). nih.gov Target validation, a critical step in drug development, confirms the role of such a target in a biological process. Gene silencing and overexpression techniques are powerful tools for this purpose. nih.gov

Gene Silencing (RNA interference - RNAi): In the context of Liarozole, RNAi could be used to specifically knock down the expression of the CYP26A1 or CYP26B1 genes. By reducing the amount of CYP26 enzyme in cells, researchers can mimic the pharmacological effect of Liarozole. If the biological effects observed in CYP26-silenced cells are similar to those seen in cells treated with Liarozole, it provides strong evidence that CYP26 is indeed the relevant target.

Overexpression: Conversely, overexpressing the CYP26 gene would lead to an increased amount of the enzyme. In such a system, a higher concentration of Liarozole would be required to achieve the same biological effect (e.g., an increase in cellular retinoic acid levels or a change in the expression of downstream genes). This would further validate that Liarozole's activity is mediated through its inhibition of CYP26.

These techniques are crucial for confirming that the observed cellular responses to Liarozole are a direct result of its interaction with its intended target. nih.gov

Reporter Gene Assays and Chromatin Immunoprecipitation (ChIP) for Transcriptional Regulation Studies

Liarozole exerts its effects by increasing the endogenous levels of retinoic acid, which in turn regulates gene transcription by activating nuclear receptors, primarily the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). mdpi.com Reporter gene assays and ChIP are used to study these downstream transcriptional events. nih.govresearchgate.net

Reporter Gene Assays: These assays are employed to measure the activation of specific signaling pathways. nih.gov To study Liarozole's effects, a reporter construct is created where a Retinoic Acid Response Element (RARE)—the DNA sequence that RAR/RXR heterodimers bind to—is placed upstream of a reporter gene (e.g., luciferase or β-galactosidase). mdpi.com When cells containing this construct are treated with Liarozole, the resulting increase in retinoic acid leads to the activation of RAR/RXR, which then binds to the RARE and drives the expression of the reporter gene. The amount of light produced by luciferase, for instance, can be quantified to measure the extent of transcriptional activation. nih.gov

Chromatin Immunoprecipitation (ChIP): ChIP is a powerful technique used to investigate the interaction between proteins and DNA within the natural context of the cell. nih.govnih.gov In studies related to Liarozole, ChIP can be used to determine if the Liarozole-induced increase in retinoic acid enhances the binding of RAR/RXR transcription factors to the promoter regions of their target genes. The general procedure involves crosslinking proteins to DNA, shearing the chromatin, and using an antibody specific to a transcription factor (like RARα) to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified, often by qPCR, to determine the level of enrichment of specific gene promoters. mdpi.com

RNA Sequencing and Quantitative Real-Time Polymerase Chain Reaction (qPCR) for Gene Expression Profiling

To understand the broad impact of Liarozole on cellular function, it is essential to profile its effects on the expression of a wide range of genes. RNA Sequencing (RNA-Seq) and qPCR are the primary methods used for this purpose. nih.govjbr-pub.org.cn

Quantitative Real-Time Polymerase Chain Reaction (qPCR): This technique is used to measure the change in messenger RNA (mRNA) levels of a specific, predefined set of genes. nih.gov Research has shown that treatment with Liarozole alters the expression of several retinoid-regulated genes. For example, in studies on patients with lamellar ichthyosis, Liarozole treatment led to a significant decrease in the mRNA expression of Keratin 2 (KRT2) and Tumor Necrosis Factor-alpha (TNF-alpha), with trends toward increased expression of Keratin 4 (KRT4) and CYP26A1. nih.gov These findings are consistent with an increased stimulation of the epidermis by retinoic acid. nih.govresearchgate.net

RNA Sequencing (RNA-Seq): While qPCR is targeted, RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by Liarozole. mdpi.comnih.gov This high-throughput method can identify all genes that are differentially expressed following Liarozole treatment, revealing broader biological effects and potentially new therapeutic applications. For instance, RNA-Seq analysis could uncover previously unknown links between retinoic acid signaling and other cellular processes like inflammation or cell migration. frontiersin.org

Table 1: Effect of Liarozole Treatment on mRNA Expression of Retinoid-Regulated Genes nih.govresearchgate.net
GeneFunctionObserved Change with Liarozole
KRT2 (Keratin 2)Structural protein in epidermisSignificantly decreased
TNF-alpha (Tumor Necrosis Factor-alpha)Pro-inflammatory cytokineSignificantly decreased
KRT4 (Keratin 4)Structural protein in epidermisIncreased (trend)
CYP26A1Retinoic acid metabolizing enzymeIncreased (trend, consistent with feedback)
CRABPII (Cellular Retinoic Acid Binding Protein II)Binds retinoic acid in the cytoplasmIncreased in some patients

Structure-Activity Relationship (SAR) Studies and Rational Compound Design

The development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties is a cornerstone of medicinal chemistry. For Liarozole, this involves synthesizing and evaluating novel analogs to understand the relationship between chemical structure and biological activity. mdpi.com

Synthetic Pathways and Biological Evaluation of Novel Liarozole Analogs

Structure-Activity Relationship (SAR) studies involve the systematic modification of a lead compound's structure to determine which chemical groups are responsible for its biological effects. academie-sciences.frdrugbank.comnih.gov For Liarozole, this would involve synthesizing analogs with changes to its core components: the imidazole (B134444) ring, the dichlorophenyl group, and the benzonitrile (B105546) or other aromatic systems.

The goal of these synthetic efforts is to develop analogs with improved properties, such as:

Increased Potency: Lowering the concentration required to inhibit CYP26 (i.e., a lower IC50 value).

Enhanced Selectivity: Increasing the inhibitory activity against CYP26 enzymes while minimizing effects on other cytochrome P450 enzymes (like aromatase) to reduce potential side effects. rndsystems.comtocris.com

Improved Pharmacokinetic Profile: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

An example of a Liarozole analog developed through such a process is Talarozole (B1662504) . Talarozole is a third-generation retinoic acid metabolism blocking agent (RAMBA) designed with greater selectivity for the CYP26 enzymes compared to Liarozole. unamur.be The biological evaluation of these new analogs involves in vitro assays to measure CYP26 inhibition and cellular assays to confirm their ability to modulate the expression of retinoid-responsive genes. researchgate.netmdpi.com

Research on Enantiomeric Purity and Stereoselective Biological Activity

Liarozole is a chiral molecule, meaning it possesses a stereocenter and can exist as a pair of non-superimposable mirror images called enantiomers. It is common for enantiomers of a drug to have different biological activities, with one being more potent or having a different pharmacological profile than the other.

Therefore, a crucial aspect of research is the development of methods to separate these enantiomers and evaluate them individually. A high-performance liquid chromatographic (HPLC) method has been established for the enantiomeric separation of Liarozole. nih.gov The method utilizes a chiral stationary phase to resolve the two enantiomers, allowing for their isolation and purification. nih.gov

Table 2: Optimized HPLC Conditions for Enantiomeric Separation of Liarozole nih.gov
ParameterCondition
Chiral Stationary PhaseChiralpak AD-H
Mobile PhaseHexane-ethanol (80:20, v/v)
Mobile Phase Additives0.3% diethylamine (B46881) and 0.1% glacial acetic acid
Flow Rate0.6 mL/min
Detection Wavelength254 nm
Column Temperature20 °C
Achieved Resolution3.4

Once separated, the individual enantiomers can be subjected to biological evaluation to determine if the CYP26 inhibitory activity is stereoselective. This knowledge is vital for rational drug design, as it may be advantageous to develop a single-enantiomer version of the drug, potentially offering greater efficacy and an improved safety profile.

Computational Modeling and Ligand-Binding Dynamics Investigations

The development of advanced research methodologies has significantly deepened the understanding of the molecular interactions governing the therapeutic effects of this compound. Computational modeling and investigations into ligand-binding dynamics have been particularly instrumental in elucidating the mechanism of action of liarozole and in guiding the development of novel analogs with enhanced potency and selectivity. These in silico approaches provide a microscopic view of the binding events between liarozole and its primary target, the cytochrome P450 enzyme CYP26A1, which is responsible for the metabolism of all-trans-retinoic acid (atRA).

At the forefront of these computational efforts is the use of homology modeling to construct a three-dimensional structure of the CYP26A1 enzyme, a critical step given the absence of an experimentally determined crystal structure nih.gov. One such improved homology model was developed using the crystal structure of the cyanobacterial CYP120A1 as a template. The quality and reliability of this model were rigorously assessed using various bioinformatics tools to ensure its stereochemical accuracy and folding reliability before its application in ligand-docking studies nih.gov.

Molecular docking simulations have been employed to predict the binding orientation of liarozole within the active site of the CYP26A1 model. These simulations revealed that liarozole, along with other azole-based inhibitors, adopts a binding mode where the azole ring is oriented towards the heme iron of the enzyme. The stability of liarozole within the active site is further reinforced by interactions with several hydrophobic amino acid residues nih.gov. This predicted binding orientation is consistent with liarozole's function as a competitive inhibitor of atRA metabolism.

To further validate the homology model and the docking results, molecular dynamics (MD) simulations were performed on the free CYP26A1 model. These simulations, conducted over a 10-nanosecond timeframe, provided insights into the dynamic behavior and stability of the enzyme's structure, which is crucial for understanding its interaction with ligands like liarozole nih.gov.

The predictive power of these computational models is underscored by the correlation between calculated theoretical binding energies and experimentally determined inhibitory concentrations (IC50 values). For instance, liarozole has been shown to be a less potent inhibitor of CYP26A1 compared to newer agents, a finding that is supported by both in vitro assays and computational binding energy calculations nih.govnih.gov. These studies highlight the capability of the computational models to distinguish between weak and strong inhibitors of CYP26A1 nih.gov.

The following table presents a comparison of the in vitro inhibitory activity of liarozole and other compounds against CYP26A1, alongside their computationally derived binding energies.

CompoundExperimental IC50 (nM)Calculated Binding Energy (kcal/mol)
Liarozole 2100 nih.gov-63
Ketoconazole 550 nih.govNot Reported
R116010 4.3 nih.gov-76
R115866 5.1 nih.gov-75
Fluconazole ≥10,000-60

Data sourced from Thatcher et al. (2011) and Awadalla et al. (2016). nih.govnih.gov

These computational investigations not only provide a detailed understanding of the structure-activity relationships of existing CYP26A1 inhibitors but also serve as a powerful tool for the rational design of novel liarozole analogs. By identifying the key interactions within the enzyme's active site, researchers can strategically modify the liarozole scaffold to enhance its binding affinity and inhibitory potency, paving the way for the development of more effective therapeutic agents.

Future Research Directions and Unresolved Scientific Inquiries

Deeper Elucidation of Enzyme Substrate Specificity and Off-Target Interactions

Liarozole's inhibitory action extends to CYP19 (aromatase) and CYP17 (17α-hydroxylase/17,20-lyase), which are involved in steroid biosynthesis. nih.govtocris.com This was initially considered a potential advantage in hormone-dependent cancers like prostate cancer, but it also complicates the interpretation of its mechanism of action. nih.gov Research has shown that Liarozole's antitumor effects in prostate cancer models may be independent of androgen biosynthesis inhibition, suggesting the primary mechanism is indeed the elevation of retinoic acid (RA). nih.gov

Future studies should employ advanced proteomics and metabolomics to create a comprehensive profile of Liarozole's enzymatic inhibition. A key goal is to differentiate the therapeutic contributions of CYP26 inhibition from its off-target effects. This knowledge is crucial for designing more selective RAMBAs with improved efficacy and fewer undesirable effects. nih.gov For instance, the development of the more CYP26-specific inhibitor talarozole (B1662504) was a direct result of efforts to avoid the broader P450 inhibition seen with Liarozole (B1683768) and ketoconazole. nih.govresearchgate.net

Detailed kinetic studies are needed to compare Liarozole's binding affinity and inhibitory potency across a wider range of CYP isoforms. This will help in predicting potential drug-drug interactions and understanding the full spectrum of its biological activity.

Q & A

Q. What is the primary mechanism of action of Liarozole dihydrochloride in modulating retinoic acid (RA) signaling?

this compound acts as a retinoic acid metabolism-blocking agent (RAMBA) by inhibiting cytochrome P450 enzymes, particularly CYP26 isoforms, which degrade RA. This inhibition elevates endogenous RA levels, enhancing its anti-proliferative and differentiation-inducing effects in cancer cells. It also demonstrates moderate inhibition of CYP17 (IC₅₀ = 260 nM) and aromatase (CYP19), broadening its impact on steroidogenic pathways .

Q. What are the standard concentration ranges for in vitro studies using this compound?

In vitro studies typically use concentrations between 1–500 μM. For example, 10–100 μM significantly reduces viability in HT29 and SW480 colon cancer cells, with dose-dependent effects observed in proliferation assays . Lower concentrations (e.g., 10 μM) are used to study RA pathway modulation, while higher doses (e.g., 100 μM) assess cytotoxic effects .

Q. Which experimental assays are validated for studying this compound’s anti-cancer effects?

  • CCK-8 assays measure cell proliferation and viability.
  • Transwell migration assays evaluate metastatic potential.
  • qPCR/immunohistochemistry quantify CYP26B1 and RA pathway gene expression. These methods are employed in bladder cancer (5637, T24 cells) and colorectal cancer (HT29, SW480) models .

Q. How does this compound compare to other RAMBAs in preclinical research?

Unlike selective CYP26 inhibitors, Liarozole’s broad P450 inhibition (CYP17, CYP19) allows dual targeting of RA metabolism and steroid synthesis. This polypharmacology makes it useful for studying crosstalk between RA and androgen/estrogen pathways .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s efficacy in cancer stem cell (CSC) populations?

  • Use ALDH+ cell sorting to isolate CSCs from HT29/SW480 models.
  • Treat with Liarozole (10–100 μM) and measure sphere-forming capacity.
  • Combine with RA to evaluate synergistic differentiation effects.
  • Validate via flow cytometry for CSC markers (e.g., CD44, CD133) .

Q. What strategies address contradictory data on Liarozole’s CYP inhibition potency across studies?

Discrepancies in IC₅₀ values (e.g., CYP17: 260 nM vs. CYP26: 2.2–6 μM) may arise from:

  • Enzyme isoform specificity : Rat vs. human CYP17 kinetics differ.
  • Assay conditions : Microsomal vs. cell-based systems alter drug accessibility.
  • Co-factor availability : NADPH concentration impacts enzyme activity. Standardize assays using recombinant human enzymes and validate with positive controls (e.g., ketoconazole for CYP17) .

Q. How can this compound be integrated with omics data to identify predictive biomarkers?

  • Analyze TCGA datasets (e.g., BLCA cohort) to correlate RA/CYP26B1 expression with clinical outcomes.
  • Use LASSO Cox regression to identify cuproptosis-related genes (CRGs) linked to Liarozole response.
  • Validate findings in vitro via siRNA knockdown or CRISPR editing of top CRGs .

Q. What pharmacokinetic considerations are critical for in vivo studies of this compound?

  • Dosing regimen : Oral administration (5–20 mg/kg/day) in xenograft models mimics human Phase 3 trials.
  • RA level monitoring : Measure plasma RA via LC-MS to confirm target engagement.
  • Toxicity profiling : Monitor liver enzymes (ALT/AST) due to P450 inhibition .

Q. How does this compound synergize with chemotherapy or immunotherapy?

  • Chemotherapy : Preclinical data suggest enhanced efficacy with 5-FU in colorectal cancer via RA-induced apoptosis.
  • Immunotherapy : RA potentiates T-cell activation; combine with anti-PD1 to assess tumor-infiltrating lymphocyte (TIL) changes. Use syngeneic models to evaluate immune microenvironment modulation .

Methodological Notes

  • Control Groups : Include DMSO vehicle controls and RA-only arms to isolate Liarozole-specific effects .
  • Data Normalization : Normalize viability assays to untreated cells and adjust for solvent cytotoxicity.
  • Statistical Power : For omics integration, ensure n ≥ 3 biological replicates and FDR correction for multi-gene analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.